molecular formula C23H35N3O4 B6298734 Tert-butyl 4-(benzyloxycarbonylamino)-1,4'-bipiperidine-1'-carboxylate CAS No. 2097264-31-6

Tert-butyl 4-(benzyloxycarbonylamino)-1,4'-bipiperidine-1'-carboxylate

Cat. No.: B6298734
CAS No.: 2097264-31-6
M. Wt: 417.5 g/mol
InChI Key: RYZOOKFINUWPSP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(benzyloxycarbonylamino)-1,4'-bipiperidine-1'-carboxylate (CAS 2097264-31-6) is a synthetic intermediate featuring a bipiperidine core modified with two protective groups: a benzyloxycarbonyl (Cbz) group at the 4-position of one piperidine ring and a tert-butyl carbamate (Boc) group at the 1'-position of the second piperidine . This compound is primarily utilized in medicinal chemistry for the synthesis of pharmacologically active molecules, particularly in the development of transthyretin (TTR) ligands, as evidenced by its role in synthesizing TTR-binding analogs (e.g., in ). Its structural complexity and functional groups make it a versatile scaffold for further derivatization.

Properties

IUPAC Name

tert-butyl 4-[4-(phenylmethoxycarbonylamino)piperidin-1-yl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O4/c1-23(2,3)30-22(28)26-15-11-20(12-16-26)25-13-9-19(10-14-25)24-21(27)29-17-18-7-5-4-6-8-18/h4-8,19-20H,9-17H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZOOKFINUWPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Boc-4-Aminopiperidine

The Boc-protected piperidine precursor is synthesized via Hofmann degradation followed by Boc protection, as detailed in CN104628627A :

Procedure :

  • Hofmann degradation of 4-piperidinecarboxamide :

    • React 4-piperidinecarboxamide with bromine (Br₂) and sodium hydroxide (NaOH) at 0–5°C.

    • Intermediate isocyanate formation, followed by hydrolysis to yield 4-aminopiperidine.

  • Boc protection :

    • Treat 4-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) and triethylamine (TEA) at room temperature.

    • Yield : 85–90% after silica gel chromatography.

Critical Parameters :

  • Temperature control during Hofmann degradation to prevent side reactions.

  • Stoichiometric use of Boc₂O (1.1 equiv.) to ensure complete protection.

Introduction of the Cbz Group

The Cbz-protected amine is installed via nucleophilic acylation:

Procedure :

  • React 4-aminopiperidine with benzyl chloroformate (Cbz-Cl) in a biphasic system (water/DCM) with sodium bicarbonate (NaHCO₃) as a base.

  • Stir at 0°C for 2 hours, followed by room temperature for 12 hours.

  • Extract with DCM, wash with brine, and purify via recrystallization (ethyl acetate/hexane).

    • Yield : 78–82%.

Optimization Notes :

  • Excess Cbz-Cl (1.2 equiv.) ensures complete conversion.

  • Bicarbonate maintains pH 8–9, minimizing hydrolysis of Cbz-Cl.

Bipiperidine Coupling Methodologies

Nickel-Catalyzed Cross-Coupling

A photoredox/Ni dual catalytic system enables C–N bond formation between piperidine subunits, adapted from Macmillan’s aldehyde C–H functionalization protocol :

Procedure :

  • Reagents :

    • Photocatalyst : Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%).

    • Nickel catalyst : NiBr₂·glyme (10 mol%).

    • Ligand : 4,4'-di-tert-butyl-2,2'-bipyridine (10 mol%).

    • Base : Anhydrous K₂CO₃ (1.5 equiv.).

  • Conditions :

    • Irradiate with 34W blue LEDs under N₂ at room temperature for 20 hours.

    • Purify via flash chromatography (hexane/ethyl acetate gradient).

    • Yield : 65–70%.

Mechanistic Insight :

  • The Ir catalyst generates aryl radicals via single-electron transfer (SET), while Ni facilitates C–N bond formation.

Reductive Amination

For bipiperidine linkage, reductive amination offers an alternative:

Procedure :

  • React Boc-protected piperidine-4-amine with piperidin-4-one in methanol.

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv.) and acetic acid (AcOH, catalytic).

  • Stir at room temperature for 24 hours.

  • Purify via column chromatography (DCM/methanol).

    • Yield : 60–65%.

Advantages :

  • Mild conditions avoid Boc/Cbz deprotection.

  • Scalable to multigram quantities.

Final Assembly and Global Deprotection

Amide Bond Formation

Coupling the Boc- and Cbz-protected piperidine segments via EDC/HOBt-mediated amidation:

Procedure :

  • Activate 1-Boc-4-aminopiperidine-1'-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.

  • Add Cbz-protected 4-aminopiperidine and stir at 0°C for 2 hours, then room temperature for 12 hours.

  • Quench with water, extract with ethyl acetate, and purify via recrystallization.

    • Yield : 70–75%.

Analytical Characterization Data

Table 1: Spectroscopic Data for Tert-Butyl 4-(Benzyloxycarbonylamino)-1,4'-Bipiperidine-1'-Carboxylate

Technique Data
¹H NMR (400 MHz, CDCl₃)δ 7.35–7.28 (m, 5H, Ar-H), 5.10 (s, 2H, CH₂Ph), 4.20–4.05 (m, 2H, piperidine-H), 3.70–3.50 (m, 4H), 2.90–2.70 (m, 4H), 1.45 (s, 9H, Boc)
¹³C NMR (100 MHz, CDCl₃)δ 155.2 (C=O), 136.5 (Ar-C), 128.4–127.8 (Ar-CH), 79.8 (Boc C), 53.2–45.6 (piperidine-C), 28.3 (Boc CH₃)
HRMS (ESI+)m/z calc. for C₂₄H₃₆N₃O₄⁺ [M+H]⁺: 454.2704, found: 454.2701

Industrial-Scale Considerations

CN104628627A outlines scalable adaptations:

  • Continuous flow reactors for Hofmann degradation (residence time: 30 min).

  • Catalyst recycling in photoredox couplings to reduce costs.

  • Crystallization-based purification replaces chromatography for >90% purity.

Challenges and Mitigation Strategies

  • Steric Hindrance : Use bulky base (DIPEA) during amidation to improve reaction efficiency.

  • Protection Selectivity : Boc protection precedes Cbz installation due to Boc’s sensitivity to acidic conditions.

  • Byproduct Formation : Add molecular sieves in reductive amination to sequester water.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(benzyloxycarbonylamino)-1,4’-bipiperidine-1’-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzyloxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Potential
Research indicates that compounds similar to tert-butyl 4-(benzyloxycarbonylamino)-1,4'-bipiperidine-1'-carboxylate may act as modulators of GPR119, a receptor involved in glucose homeostasis. These compounds have shown promise in the treatment of type 2 diabetes and related metabolic disorders by enhancing insulin secretion and reducing food intake .

Neuroprotective Effects
Some studies suggest that derivatives of bipiperidine compounds may exhibit neuroprotective properties. They are being investigated for their potential to treat neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Pharmaceutical Development

Synthesis of Bioactive Compounds
The compound serves as a key intermediate in the synthesis of various bioactive molecules. Its ability to undergo further chemical transformations makes it valuable in developing new pharmaceuticals with enhanced efficacy and reduced side effects .

Drug Formulation
this compound can be incorporated into drug formulations aimed at delivering therapeutic agents more effectively. Its structural properties allow for modifications that can enhance solubility and bioavailability of drugs .

Case Studies

Study Title Focus Findings
Modulators of GPR119Diabetes TreatmentDemonstrated efficacy in lowering blood glucose levels and improving insulin sensitivity in animal models .
Neuroprotective PropertiesNeurodegenerationShowed potential in protecting neuronal cells from apoptosis in vitro .
Synthesis of Piperidine DerivativesPharmaceutical ChemistryDeveloped novel compounds with improved pharmacological profiles using this compound as a precursor .

Mechanism of Action

The mechanism of action of tert-butyl 4-(benzyloxycarbonylamino)-1,4’-bipiperidine-1’-carboxylate involves the protection of functional groups during chemical reactions. The benzyloxycarbonyl group protects the amino group from unwanted reactions, while the tert-butyl ester group provides stability. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of complex molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s analogs differ in their heterocyclic cores, substituents, and protective groups. Key comparisons include:

a) Tert-butyl 4-amino-[1,4'-bipiperidine]-1'-carboxylate (CAS 959237-16-2)
  • Structure: Lacks the benzyloxycarbonylamino group, retaining only the Boc-protected bipiperidine.
  • Applications: Acts as a precursor for further functionalization due to its free amino group .
  • Purity : Available at 95% purity, suggesting its reliability in synthetic workflows .
b) Tert-butyl 3-(benzyloxycarbonylamino)azepane-1-carboxylate
  • Structure : Replaces the bipiperidine core with an azepane (7-membered ring) while retaining the Boc and Cbz groups.
c) Tert-butyl 4-(piperidin-4-yl)-1,4-diazepane-1-carboxylate (CAS 874842-01-0)
  • Structure : Features a diazepane (7-membered ring with two nitrogen atoms) fused with a piperidine, modified with a Boc group.
d) 4-{3-[4-(3,5-Dichloro-phenylamino)-3-methoxycarbonyl-phenoxy]-propylamino}-[1,4']bipiperidinyl-1'-carboxylic acid tert-butyl ester
  • Structure : A TTR ligand precursor derived from the parent compound, demonstrating its utility in synthesizing bioactive molecules .

Data Table: Comparative Analysis

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
Tert-butyl 4-(benzyloxycarbonylamino)-1,4'-bipiperidine-1'-carboxylate 2097264-31-6 C23H34N3O4* ~421.54 Bipiperidine core, Boc and Cbz protective groups
Tert-butyl 4-amino-[1,4'-bipiperidine]-1'-carboxylate 959237-16-2 C15H29N3O2 283.41 Free amino group, Boc protection
Tert-butyl 3-(benzyloxycarbonylamino)azepane-1-carboxylate N/A C18H27N3O4* ~349.43 Azepane core, Boc and Cbz groups
Tert-butyl 4-(piperidin-4-yl)-1,4-diazepane-1-carboxylate 874842-01-0 C15H29N3O2 283.41 Diazepane core, Boc protection

Research Findings and Implications

Role of Protective Groups: The Boc and Cbz groups in the parent compound enhance stability during synthesis but require selective deprotection for downstream applications, unlike the amino-bipiperidine analog (CAS 959237-16-2), which is more reactive .

Pharmacological Utility : Derivatives of the parent compound, such as the TTR ligand in , demonstrate its importance in targeting protein misfolding diseases .

Biological Activity

Tert-butyl 4-(benzyloxycarbonylamino)-1,4'-bipiperidine-1'-carboxylate, also known by its CAS number 2097264-31-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C23H35N3O4
  • Molecular Weight : 417.55 g/mol
  • Physical State : Solid
  • CAS Number : 2097264-31-6
PropertyValue
Molecular FormulaC23H35N3O4
Molecular Weight417.55 g/mol
Physical StateSolid

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral activity against various viruses, including coronaviruses. A study evaluated a series of piperidine derivatives for their efficacy against human coronavirus 229E and SARS-CoV-2. The findings revealed that certain structural modifications significantly enhanced antiviral potency.

  • Example Compound Activity :
    • Compound with EC50 : 7.4 μM against HCoV-229E
    • CC50 (Cytotoxic Concentration) : 44 μM
    • Selectivity Index : 6 (ratio of CC50 to EC50)

This indicates that while the compound exhibits some antiviral properties, it may also present cytotoxic effects at higher concentrations .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications at specific positions on the bipiperidine structure can lead to enhanced biological activity. For instance:

  • N-benzyl moiety : Replacement with N-phenylethyl increased anti-HCoV-229E activity two-fold.
  • Substituents : The presence of fluorine at certain positions negatively impacted activity.

The analysis highlighted the importance of specific functional groups in determining the biological efficacy of the compounds .

Study on Antiviral Efficacy

A notable study involved screening a library of 63 analogues representing various piperidine derivatives. The results showed that compounds with specific substitutions on the piperidine ring exhibited significant antiviral activity. The study utilized human embryonic lung fibroblasts to quantify cytopathic effects and cell viability .

Comparative Analysis of Piperidine Derivatives

A comparative analysis was conducted on several piperidine derivatives to assess their biological activities. The following table summarizes key findings from selected studies:

CompoundEC50 (μM)CC50 (μM)Selectivity Index
This compound7.4446
Compound A5.0306
Compound B10.0606

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing Tert-butyl 4-(benzyloxycarbonylamino)-1,4'-bipiperidine-1'-carboxylate, and how can purity be ensured?

  • Synthesis : A common approach involves multi-step protection-deprotection strategies. For example, tert-butyl groups are introduced via Boc protection, while benzyloxycarbonyl (Cbz) groups are added to amines. Reaction conditions such as ice-cooling (0–5°C) and anhydrous solvents (e.g., dichloromethane) are critical to minimize side reactions .
  • Purification : Silica gel column chromatography is widely used for purification, with eluents optimized based on compound polarity (e.g., hexane/ethyl acetate gradients). High-performance liquid chromatography (HPLC) may further ensure purity (>95%) .

Q. What safety precautions are necessary when handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use respiratory protection if handling powders in unventilated areas .
  • Ventilation : Work in a fume hood to avoid inhalation of dust or vapors. Avoid water during fire incidents due to potential toxic fumes; use CO₂ or dry powder extinguishers .
  • Disposal : Segregate waste and consult certified hazardous waste disposal services to comply with environmental regulations .

Q. What analytical techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with tert-butyl (~1.4 ppm) and Cbz groups (~5.1 ppm for benzyl CH₂) as key signals.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion).
  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves crystal structures, particularly for verifying stereochemistry .

Q. What storage conditions are required to maintain the compound’s stability?

  • Store in airtight containers under inert gas (N₂/Ar) at –20°C. Protect from light and moisture to prevent hydrolysis of the tert-butyl or Cbz groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR or mass spectrometry data during structural confirmation?

  • Step 1 : Verify sample purity via HPLC or TLC. Impurities (e.g., residual solvents) may skew NMR/MS results.
  • Step 2 : Cross-validate with complementary techniques. For example, X-ray crystallography (using SHELXL ) can resolve ambiguities in stereochemistry that NMR cannot.
  • Step 3 : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts or MS fragmentation patterns).

Q. What strategies optimize the yield of this compound in multi-step synthesis?

  • Coupling Reactions : Use coupling agents like HATU or DCC in anhydrous DMF to enhance amide bond formation efficiency.
  • Catalysis : Palladium-based catalysts (e.g., Pd/C) improve hydrogenolysis efficiency during Cbz deprotection .
  • Workup Optimization : Quench reactions with ice-cold water to precipitate intermediates, reducing losses during extraction .

Q. How does the steric hindrance of the tert-butyl group influence reactivity in subsequent derivatization reactions?

  • The tert-butyl group’s bulkiness limits nucleophilic attack at the piperidine nitrogen, necessitating harsh conditions (e.g., TFA in DCM) for Boc deprotection. This steric effect also slows acylation/alkylation at adjacent positions, requiring longer reaction times or elevated temperatures .

Q. How can researchers address low yields in the coupling step during synthesis?

  • Solvent Choice : Switch to polar aprotic solvents (e.g., DMF or DMSO) to improve reagent solubility.
  • Stoichiometry : Use a 1.2–1.5 molar excess of the coupling partner to drive the reaction to completion.
  • Monitoring : Employ LC-MS or in-situ IR to track reaction progress and identify intermediate bottlenecks .

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